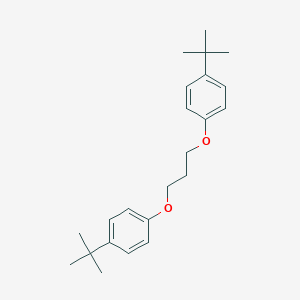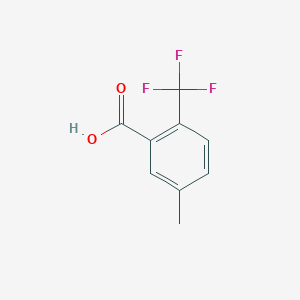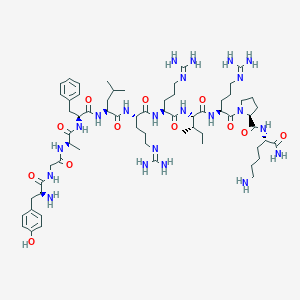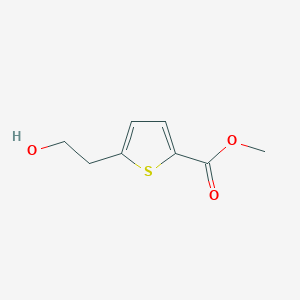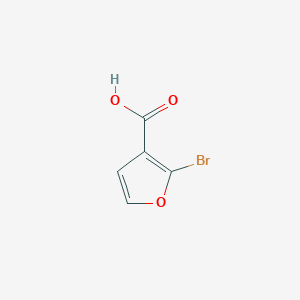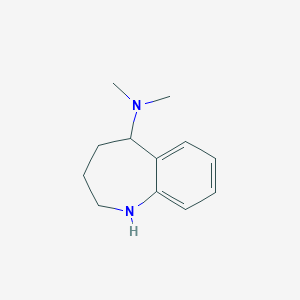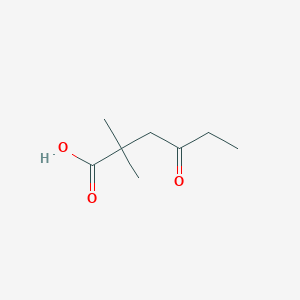![molecular formula C10H16Cl2Si B178177 [2-(Bicyclo[2.2.1]hept-2-en-1-yl)ethyl](dichloro)methylsilane CAS No. 198570-38-6](/img/structure/B178177.png)
[2-(Bicyclo[2.2.1]hept-2-en-1-yl)ethyl](dichloro)methylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
I have conducted several searches to find detailed information on the scientific research applications of “2-(Bicyclo[2.2.1]hept-2-en-1-yl)ethylmethylsilane”, but unfortunately, there seems to be a lack of readily available online resources that discuss this compound’s specific applications in depth.
Safety and Hazards
Propriétés
| { "1. Design of the Synthesis Pathway": "The synthesis of [2-(Bicyclo[2.2.1]hept-2-en-1-yl)ethyl](dichloro)methylsilane can be achieved through a multi-step process involving the conversion of starting materials to intermediates, followed by the final coupling reaction to form the target compound. The key steps in the synthesis pathway include the preparation of a bicyclic intermediate, the conversion of the bicyclic intermediate to a vinylsilane intermediate, and the coupling of the vinylsilane intermediate with a chloromethylsilane reagent to form the target compound.", "2. Starting Materials": [ "Cyclohexene", "Acetic acid", "Methanol", "Sodium borohydride", "Tetrahydrofuran (THF)", "Chlorotrimethylsilane (TMSCl)", "Sodium hydride (NaH)", "1,3-cyclohexadiene", "Ethylene glycol", "Sodium borohydride", "Hydrochloric acid (HCl)", "Dichloromethylsilane" ], "3. Reaction": [ "Step 1: Cyclohexene is reacted with acetic acid and methanol in the presence of sodium borohydride to form a bicyclic intermediate.", "Step 2: The bicyclic intermediate is then reacted with chlorotrimethylsilane (TMSCl) in the presence of sodium hydride (NaH) to form a vinylsilane intermediate.", "Step 3: The vinylsilane intermediate is then coupled with dichloromethylsilane in the presence of tetrahydrofuran (THF) and hydrochloric acid (HCl) to form the target compound." ] } | |
Numéro CAS |
198570-38-6 |
Nom du produit |
[2-(Bicyclo[2.2.1]hept-2-en-1-yl)ethyl](dichloro)methylsilane |
Formule moléculaire |
C10H16Cl2Si |
Poids moléculaire |
235.22 g/mol |
Nom IUPAC |
2-(1-bicyclo[2.2.1]hept-2-enyl)ethyl-dichloro-methylsilane |
InChI |
InChI=1S/C10H16Cl2Si/c1-13(11,12)7-6-10-4-2-9(8-10)3-5-10/h2,4,9H,3,5-8H2,1H3 |
Clé InChI |
KWFUZEKHWNZRSD-UHFFFAOYSA-N |
SMILES |
C[Si](CCC12CCC(C1)C=C2)(Cl)Cl |
SMILES canonique |
C[Si](CCC12CCC(C1)C=C2)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



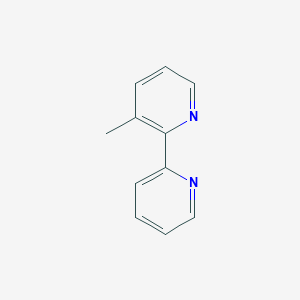

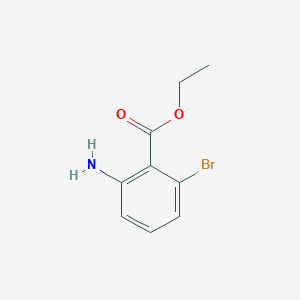
![2-(Chloromethyl)oxazolo[4,5-b]pyridine](/img/structure/B178100.png)
